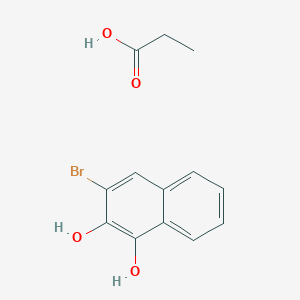
3-Bromonaphthalene-1,2-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromonaphthalene-1,2-diol;propanoic acid is a compound that combines the structural features of bromonaphthalene and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by hydroxylation. The bromination can be achieved using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under photochemical conditions
For the propanoic acid component, it can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (K2Cr2O7) solution . The reaction is carried out under controlled conditions to ensure the formation of propanoic acid.
Industrial Production Methods
Industrial production of 3-Bromonaphthalene-1,2-diol;propanoic acid involves large-scale bromination and hydroxylation processes. The bromination is typically conducted in large reactors with precise control over temperature and light exposure to ensure high yield and purity. The hydroxylation step is carried out using catalytic processes to introduce hydroxyl groups efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromonaphthalene-1,2-diol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form naphthalene-1,2-diol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic reagents such as ammonia (NH3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthalene-1,2-diol
Substitution: Amino or thiol-substituted naphthalene derivatives
Scientific Research Applications
3-Bromonaphthalene-1,2-diol;propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromonaphthalene-1,2-diol;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromonaphthalene-1,2-diol;propanoic acid is unique due to its combination of bromonaphthalene and propanoic acid moieties. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61978-29-8 |
|---|---|
Molecular Formula |
C13H13BrO4 |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
3-bromonaphthalene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C10H7BrO2.C3H6O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2-3(4)5/h1-5,12-13H;2H2,1H3,(H,4,5) |
InChI Key |
MALUATXQIHGKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















